molecular formula C13H15BrO B6610359 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane CAS No. 2764003-13-4

1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane

Cat. No.: B6610359
CAS No.: 2764003-13-4
M. Wt: 267.16 g/mol
InChI Key: IGAVZJSZSDBZIC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-5-phenyl-3-oxabicyclo[311]heptane is a bicyclic compound characterized by a bromomethyl group and a phenyl group attached to a 3-oxabicyclo[311]heptane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the reaction of a suitable bicyclic precursor with bromomethylating agents under controlled conditions. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can facilitate the bromomethylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Continuous flow synthesis allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane is unique due to its specific substitution pattern and the presence of both a bromomethyl and a phenyl group. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO/c14-8-12-6-13(7-12,10-15-9-12)11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAVZJSZSDBZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(COC2)C3=CC=CC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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